Cas no 2137633-50-0 (4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 化学的及び物理的性質
名前と識別子
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- EN300-841146
- 4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione
- 2137633-50-0
- 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
-
- インチ: 1S/C11H18BrN3O3S/c12-4-1-10-9-15(14-13-10)5-6-18-11-2-7-19(16,17)8-3-11/h9,11H,1-8H2
- InChIKey: GTSGQQOEOXYACL-UHFFFAOYSA-N
- ほほえんだ: BrCCC1=CN(CCOC2CCS(CC2)(=O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 351.02523g/mol
- どういたいしつりょう: 351.02523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841146-10g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 10g |
$5159.0 | 2023-09-02 | ||
Enamine | EN300-841146-10.0g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 10.0g |
$5159.0 | 2025-02-21 | |
Enamine | EN300-841146-2.5g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 2.5g |
$2351.0 | 2025-02-21 | |
Enamine | EN300-841146-0.1g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 0.1g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-841146-1g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 1g |
$1200.0 | 2023-09-02 | ||
Enamine | EN300-841146-5g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 5g |
$3479.0 | 2023-09-02 | ||
Enamine | EN300-841146-0.5g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 0.5g |
$1152.0 | 2025-02-21 | |
Enamine | EN300-841146-0.05g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 0.05g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-841146-5.0g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 5.0g |
$3479.0 | 2025-02-21 | |
Enamine | EN300-841146-0.25g |
4-{2-[4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2137633-50-0 | 95.0% | 0.25g |
$1104.0 | 2025-02-21 |
4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dioneに関する追加情報
Chemical Profile of 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione (CAS No. 2137633-50-0)
The compound 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione (CAS No. 2137633-50-0) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds for therapeutic applications. This molecule is characterized by its intricate structural framework, which integrates multiple pharmacophoric elements aimed at modulating biological pathways with high specificity. The presence of a thiane core linked to a triazole moiety further enhances its potential as a versatile intermediate in drug discovery.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The bromoethyl substituent on the triazole ring introduces a unique handle for further functionalization, enabling the development of libraries of compounds with tailored properties. This structural motif has been explored in various contexts, including antimicrobial and anti-inflammatory agents, where the ability to modulate protein-protein interactions is crucial.
The thiane component of the molecule contributes to its amphiphilic nature, making it an attractive candidate for applications in drug delivery systems. In particular, the dione functionality at the C1 position provides a reactive site for conjugation with other biomolecules, such as peptides or nucleic acids. This feature is particularly relevant in the context of targeted therapy, where covalent binding to biological targets can enhance drug efficacy and reduce off-target effects.
Emerging research suggests that compounds containing both triazole and thiane moieties exhibit enhanced stability under physiological conditions while maintaining potent biological activity. This balance is critical for pharmaceutical development, as it ensures that the drug remains active throughout its journey from administration to target site. Additionally, the bromoethyl group offers a convenient site for chemical modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in late-stage diversification.
In the realm of drug discovery, computational modeling has played an increasingly pivotal role in predicting the binding affinity and pharmacokinetic properties of novel molecules. The structural features of 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione have been subjected to rigorous virtual screening using molecular docking algorithms. These studies indicate that the compound exhibits promising interactions with enzymes and receptors involved in metabolic disorders and oncogenesis. Notably, preliminary data suggest that it may inhibit key enzymes such as kinases and cyclases, which are overexpressed in certain cancer cell lines.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic transformations include nucleophilic substitution reactions on the triazole ring followed by thiol condensation to form the thiane core. Advances in catalytic systems have enabled more efficient and sustainable routes to these intermediates, aligning with green chemistry principles. For instance, transition-metal-catalyzed cross-coupling reactions have replaced traditional electrophilic aromatic substitution methods, reducing waste generation and energy consumption.
Biological evaluation of 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione has revealed intriguing activities in preclinical models. In vitro assays demonstrate potent inhibition against several targets relevant to neurological disorders and cardiovascular diseases. The compound's ability to penetrate biological membranes is attributed to its optimized lipophilicity profile, which is a critical factor for blood-brain barrier penetration. Additionally, its stability under metabolic degradation suggests prolonged half-life in vivo.
The integration of structure-based drug design with high-throughput screening has accelerated the discovery pipeline for novel therapeutics. By leveraging fragment-based approaches combined with computational modeling, 4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione exemplifies how rational design can yield compounds with optimized pharmacokinetic properties. Further optimization efforts are underway to enhance selectivity and reduce potential toxicity profiles while maintaining efficacy.
The versatility of this scaffold extends beyond traditional small-molecule drugs; it also holds promise for applications in biomaterials and nanotechnology. Functionalized derivatives could serve as building blocks for polymers or hydrogels designed for controlled drug release systems. Such innovations would address challenges associated with bioavailability and therapeutic window issues prevalent in current treatments.
Future directions in research on this compound include exploring its potential as an antiviral agent or immunomodulator, leveraging its unique structural features to interact with viral proteases or immune checkpoint receptors respectively.* Collaborative efforts between synthetic chemists, biochemists, and computational biologists will be essential*to translate these findings into clinical candidates*with tangible patient benefits.* As our understanding*of disease mechanisms evolves,*the demand*for innovative chemical entities like *this one will continue*to grow.*
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